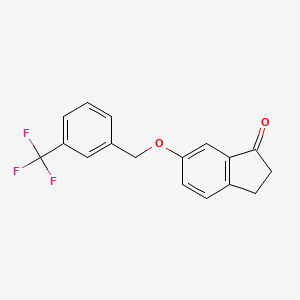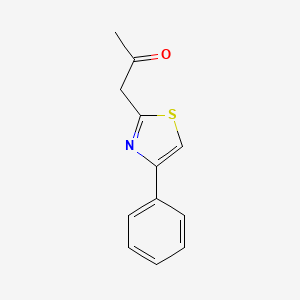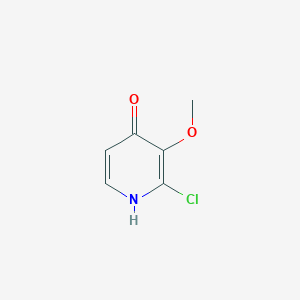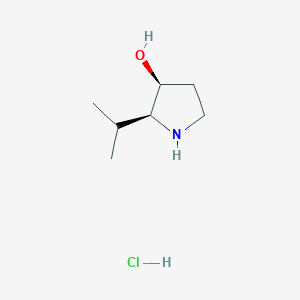
6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one” is a complex organic molecule. Trifluoromethyl groups (-CF3) are often used in pharmaceuticals and agrochemicals due to their ability to improve chemical stability and lipophilicity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various reactions. For instance, a compound with a trifluoromethyl group was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of complex organic molecules often involves the strategic introduction of functional groups to impart desired chemical properties. For instance, Crich and Vinogradova (2007) explored the synthesis and glycosylation of a series of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-D- or L-thiorhamnopyranoside. This study highlighted how the electron-withdrawing capability of substituents at the 6-position affects glycosylation stereoselectivity, indicating the role of fluorine atoms in stabilizing glycosyl triflates, which are intermediates in the reaction (Crich & Vinogradova, 2007).
Chemical Reactions and Properties
The reactivity of chemical compounds can significantly vary with the introduction of trifluoromethyl groups. For example, Poon and Dudley (2006) discussed the use of a stable, neutral organic salt for the benzylation of alcohols, demonstrating a method for converting alcohols into benzyl ethers with good to excellent yield (Poon & Dudley, 2006). Similarly, Molnár et al. (2003) catalyzed the alkylation of benzene with various cyclic ethers using superacidic trifluoromethanesulfonic acid (TFSA), showcasing the electrophilic reactivity of cyclic ethers in forming phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation (Molnár et al., 2003).
Material Science and Polymer Research
In the field of materials science, the incorporation of specific chemical groups can lead to enhanced properties in polymers. Cheng, Li, and Zhan (2014) utilized Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in polymer solar cells, demonstrating how such molecular modifications can increase the efficiency and voltage of these devices (Cheng, Li, & Zhan, 2014).
Molecular Interactions and Stability
Investigations into the role of organic fluorine in molecules reveal the impact of trifluoromethyl groups on molecular interactions and stability. Panini and Chopra (2012) synthesized trifluoromethylated benzanilides to study the significance of weak intermolecular interactions involving organic fluorine. Their findings indicate that molecular conformation and packing characteristics are influenced by a delicate balance among various intermolecular interactions, including those introduced by the presence of a trifluoromethyl group (Panini & Chopra, 2012).
Wirkmechanismus
Mode of Action
Compounds with trifluoromethyl groups are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions . The specific interactions of this compound with its targets would depend on the nature of the target molecules .
Biochemical Pathways
Trifluoromethyl-containing compounds are often involved in radical trifluoromethylation, which is a key process in pharmaceuticals, agrochemicals, and materials . The downstream effects of this process would depend on the specific targets and the biological context .
Pharmacokinetics
Compounds with similar structures often have low aqueous solubility and low volatility . These properties could impact the bioavailability of the compound, potentially limiting its absorption and distribution within the body .
Result of Action
Compounds with trifluoromethyl groups often exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific effects of this compound would depend on its targets and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
6-[[3-(trifluoromethyl)phenyl]methoxy]-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2/c18-17(19,20)13-3-1-2-11(8-13)10-22-14-6-4-12-5-7-16(21)15(12)9-14/h1-4,6,8-9H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJARBUENDIRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3,6-diamino-5-(4-phenyl-1,3-thiazol-2-yl)spiro[5H-thieno[2,3-b]pyridine-4,1'-cyclohexane]-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B2917006.png)

![6-chloro-N-[5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2917011.png)

![N-(cyanomethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2917013.png)


![Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2917016.png)
![2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2917017.png)
![N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2917018.png)
